Nicotinic Acid-d4 Riboside
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO6 |
|---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1/i1D,2D,3D,4D |
InChI Key |
PUEDDPCUCPRQNY-XQQYKBOISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-] |
Origin of Product |
United States |
Methodological Considerations for Nicotinic Acid D4 Riboside Synthesis and Analytical Purity Assessment
Strategies for Isotopic Labeling and Chemical Synthesis of Deuterated Ribosides
The synthesis of Nicotinic Acid-d4 Riboside involves the specific incorporation of deuterium (B1214612) atoms into the nicotinic acid riboside structure. This can be achieved through various chemical and enzymatic strategies, each offering distinct advantages in terms of labeling patterns and reaction efficiency.
Enzymatic and Chemo-Enzymatic Approaches to Deuterium Incorporation
Enzymatic and chemo-enzymatic methods provide highly specific routes for deuterium labeling. These approaches leverage the catalytic activity of enzymes to incorporate deuterium from labeled precursors into the target molecule.
One common chemo-enzymatic strategy involves the synthesis of a deuterated ribose sugar, which is then enzymatically coupled to nicotinic acid. For instance, specifically deuterated D-ribose can be prepared through chemical synthesis and subsequently used in enzymatic reactions to produce deuterated ribonucleotides. nih.gov Enzymes such as purine (B94841) nucleoside phosphorylase can catalyze the transfer of a deuterated ribose moiety to the nicotinic acid base. vulcanchem.com
Another approach involves the use of enzymes that can directly catalyze the exchange of hydrogen for deuterium on the nicotinic acid ring or the ribose moiety. While less common for generating the specific -d4 pattern on the pyridine (B92270) ring, enzymatic methods are instrumental in producing various isotopically labeled nucleosides. scienceopen.comresearchgate.netacs.org For example, a detailed protocol for the enzymatic synthesis of a complete set of ribonucleotides specifically deuterated at each ribose carbon atom has been described, highlighting the power of this approach for generating specifically labeled biomolecules. scienceopen.com
The synthesis of deuterated nucleotides often begins with a chemically synthesized deuterated precursor, such as [1-2H]-D-ribose or [4-2H]-D-ribose, which is then converted to the corresponding ribonucleotides and deoxyribonucleotides through a series of enzymatic reactions. nih.gov
Synthetic Routes for Specific Deuteration Patterns (e.g., -d4 at the Pyridine Ring)
Achieving a specific deuteration pattern, such as the incorporation of four deuterium atoms onto the pyridine ring of nicotinic acid riboside, typically requires multi-step chemical synthesis.
A general strategy involves the deuteration of a nicotinic acid or a precursor molecule, followed by its coupling to a ribose derivative. The deuteration of the pyridine ring can be accomplished through hydrogen-isotope exchange (HIE) reactions. chemrxiv.org For example, exposing a pyridine-containing compound to a deuterium source like deuterium oxide (D₂O) under controlled pH and temperature can lead to the replacement of hydrogen atoms with deuterium. vulcanchem.com Catalytic methods, often employing transition metals like palladium or iridium, can facilitate selective C-H deuteration of pyridine rings and their derivatives. d-nb.infosnnu.edu.cn For instance, palladium-catalyzed ortho-selective C-H deuteration of phenylacetic acid derivatives has been demonstrated using d4-acetic acid as the deuterium source. snnu.edu.cn
Once the deuterated nicotinic acid is obtained, it can be coupled to a protected ribose derivative, such as tetra-O-acetyl-β-D-ribofuranose, in a glycosylation reaction. The use of a Lewis acid catalyst, like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), often promotes the formation of the desired β-anomer. nih.gov Subsequent deprotection of the ribose hydroxyl groups yields this compound.
An alternative approach involves the synthesis of deuterated vinyl pyridine monomers, which can then be further elaborated into the desired nicotinic acid derivative before coupling with the ribose moiety. osti.gov The synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines has been achieved through α-H/D exchange of 1-aminopyridinium cations in basic D₂O, demonstrating a method for high deuterium incorporation into a pyridine ring. researchgate.net
Analytical Validation Techniques for Research-Grade this compound
Ensuring the quality of research-grade this compound necessitates a comprehensive analytical validation process. This involves confirming the chemical purity, structural identity, isotopic enrichment, and stability of the compound.
Chromatographic Methods for Purity Determination in Research Samples
Chromatographic techniques are fundamental for assessing the purity of this compound by separating it from potential impurities, including unlabeled nicotinic acid riboside, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of nicotinic acid riboside and its analogs. nih.gov Reverse-phase HPLC, often coupled with a UV detector, can effectively separate the compound of interest based on its polarity. A developed HPLC method for NAD+ measurement provides accurate and reproducible results, which is also applicable to its precursors. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for both quantification and identification of impurities. nih.gov This technique is particularly valuable for analyzing complex biological samples and can be used to confirm the molecular weight of the deuterated compound and its fragments. science.gov The use of deuterated internal standards, such as Nicotinamide (B372718) Riboside-d4, is crucial for accurate quantification in LC-MS workflows as it compensates for matrix effects and variations in extraction efficiency. vulcanchem.com
High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and more rapid method for routine purity checks. An HPTLC-UV densitometry method has been validated for the simultaneous quantification of nicotinamide riboside and nicotinamide, which could be adapted for this compound. researchgate.netakjournals.com
| Technique | Principle | Application for this compound | Key Advantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Purity assessment, quantification. | Robust, widely available. |
| LC-MS/MS | Separation by chromatography, identification by mass-to-charge ratio. | High-sensitivity quantification, impurity identification, confirmation of deuteration. | High specificity and sensitivity. |
| HPTLC | Separation on a planar stationary phase. | Rapid purity screening. | High throughput, low cost. |
Spectroscopic Techniques for Structural Confirmation and Isotopic Enrichment Measurement
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and determining the degree and location of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is the primary tool for elucidating the molecular structure. In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons on the pyridine ring confirms successful deuteration. usbio.net The remaining signals for the ribose moiety can be compared to the spectrum of the non-deuterated standard to verify the rest of the structure. rsc.org
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound, which will be higher than that of the unlabeled analog due to the presence of deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. researchgate.net The isotopic distribution pattern in the mass spectrum can be used to estimate the level of isotopic enrichment.
Infrared (IR) Spectroscopy can provide information about the functional groups present in the molecule. While not as specific as NMR for determining the exact location of deuteration, changes in the C-H and C-D stretching frequencies can indicate the presence of deuterium. rsc.org
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Proton environment and connectivity. | Confirms the absence of protons at the deuterated positions of the pyridine ring. |
| ¹³C NMR | Carbon skeleton. | Confirms the overall carbon framework of the molecule. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the incorporation of four deuterium atoms and overall molecular identity. |
| HRMS | Exact molecular mass. | Provides high-confidence confirmation of the elemental formula. |
| IR Spectroscopy | Functional groups. | Confirms the presence of key functional groups and can show C-D bonds. |
Assessment of Chemical and Isotopic Stability in Research Solvents and Biological Matrices
The stability of this compound under various conditions is a critical parameter for its reliable use in research. This includes its stability in common laboratory solvents and in complex biological matrices like cell culture media or plasma.
Chemical Stability: Nicotinic acid riboside and its derivatives are susceptible to hydrolysis, particularly at neutral to basic pH and elevated temperatures, which can cleave the glycosidic bond. wikipedia.orgbeilstein-journals.org Stability studies are typically conducted by dissolving the compound in the relevant solvent or matrix and monitoring its concentration over time using chromatographic methods like HPLC. google.comnih.gov For example, stability studies of nicotinamide riboside chloride have shown it to be unstable in aqueous solutions, highlighting the need for careful handling and storage. nih.gov Long-term storage is generally recommended at -20°C in an inert atmosphere. usbio.net
Isotopic Stability: It is also important to assess the stability of the deuterium label to ensure that there is no significant back-exchange of deuterium for hydrogen under experimental conditions. This is particularly relevant when the compound is used in aqueous or protic environments. The isotopic purity can be monitored over time using mass spectrometry to ensure the integrity of the labeled compound throughout the experiment.
Advanced Analytical Methodologies Employing Nicotinic Acid D4 Riboside As a Research Probe
Development and Optimization of Quantitative Mass Spectrometry Assays for Metabolomics
The accurate measurement of NAD+ and its related compounds in biological samples is challenging due to their low abundance and the complexity of the biological matrix. Mass spectrometry (MS) coupled with chromatographic separation offers the required sensitivity and specificity for this purpose. The development of these quantitative assays relies heavily on the use of stable isotope-labeled standards like Nicotinic Acid-d4 Riboside to ensure accuracy and reproducibility.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantitative analysis of the NAD+ metabolome. epfl.ch Methodologies are optimized to achieve sensitive and robust quantification of NAD+ precursors, including nicotinic acid riboside (NAR), in various biological matrices. cam.ac.uk In these methods, this compound serves as an ideal internal standard for the quantification of endogenous, unlabeled NAR.
The separation of these highly polar metabolites is often accomplished using Hydrophilic Interaction Liquid Chromatography (HILIC). epfl.chnih.gov HILIC columns provide excellent retention and separation for compounds that are poorly retained on traditional reversed-phase C18 columns. uib.no Following chromatographic separation, the compounds are ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. uib.no MRM provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. For instance, a method would monitor the specific mass transition for endogenous NAR and a separate, distinct transition for the spiked this compound. The stable four-dalton mass difference allows the instrument to differentiate between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis.
Table 1: Example LC-MS/MS Parameters for NAD+ Metabolites This table is illustrative and specific parameters may vary based on the instrument and method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| Nicotinic Acid Riboside (NAR) | 256.1 | 124.0 | Positive |
| This compound | 260.1 | 128.0 | Positive |
| Nicotinamide (B372718) Riboside (NR) | 255.1 | 123.1 | Positive |
| Nicotinamide Mononucleotide (NMN) | 335.1 | 123.1 | Positive |
| Nicotinamide Adenine (B156593) Dinucleotide (NAD+) | 664.1 | 428.1 | Positive |
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is less commonly employed for the analysis of NAD+ metabolites like nicotinic acid riboside. These compounds are highly polar and non-volatile, making them unsuitable for direct GC analysis, which requires analytes to be thermally stable and volatile.
For GC-MS analysis of non-volatile compounds, a chemical derivatization step is necessary to increase their volatility and thermal stability. This typically involves reacting the analyte with a derivatizing agent (e.g., silylation reagents) to replace active hydrogens with less polar groups. While GC-MS with derivatization has been used for some metabolites, the complexity and potential for incomplete derivatization of larger molecules like ribosides make LC-MS/MS the overwhelmingly preferred method for the NAD+ metabolome. The direct analysis of intact polar molecules is a significant advantage of LC-MS.
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis, providing the highest level of accuracy and precision. wikipedia.org The fundamental principle of IDMS is the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample at the earliest point in the workflow. wikipedia.org This labeled compound, often called an internal standard, acts as a surrogate for the endogenous analyte.
Because the labeled standard has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same losses during sample extraction, purification, and analysis. researchgate.net It also experiences the same degree of ionization enhancement or suppression in the mass spectrometer source. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added labeled standard, an accurate calculation of the original concentration of the analyte can be made, effectively correcting for variations in sample handling and matrix effects. wikipedia.orgresearchgate.net This approach minimizes analytical errors and improves the reliability of the quantification.
Application as an Internal Standard in Targeted Metabolomics Workflows
In targeted metabolomics, the goal is to measure a predefined set of metabolites with high accuracy and precision. This compound is an exemplary internal standard for such workflows focused on the NAD+ synthesis pathways.
The accurate quantification of NAD+ metabolites requires robust sample preparation methods that efficiently extract the analytes while preserving their integrity. The instability of redox cofactors is a known challenge, necessitating rapid quenching of metabolic activity, often with liquid nitrogen, followed by extraction in cold conditions. nih.govresearchgate.net
Several extraction procedures have been evaluated for their efficiency in recovering NAD+ metabolites from diverse biological matrices such as cells, tissues, and biofluids. nih.gov Common strategies include:
Protein Precipitation with Organic Solvents: A widely used method involves the addition of cold organic solvents to the sample. An 80% cold methanol (B129727) solution or a mixture of acetonitrile, methanol, and water (e.g., 40:40:20) are frequently used to precipitate proteins and extract polar metabolites. nih.govresearchgate.net An acidic extraction solvent, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, has been shown to be effective in minimizing the interconversion between oxidized and reduced forms of NAD cofactors and yielding good recoveries. researchgate.net
Biphasic Extraction: This method uses a combination of immiscible solvents (e.g., methanol, chloroform, and water) to separate metabolites into polar and non-polar phases, allowing for broader metabolome coverage.
Homogenization of Tissues: For solid samples like skeletal muscle, a specific protocol involves homogenization in water, followed by the addition of methanol to extract the metabolites. uib.noepo.org The sample is then centrifuged, and the supernatant containing the extracted metabolites is collected for LC-MS analysis. researchgate.net
The choice of extraction method is critical and is often optimized to provide the best recovery and stability for the target analytes in a specific biological matrix. nih.gov The use of an internal standard like this compound, added before extraction, is crucial to control for variability in recovery across samples. researchgate.net
Table 2: Comparison of Sample Preparation Procedures for NAD+ Metabolome Analysis in Hep G2 Cells Data adapted from a study comparing extraction efficiencies. Values represent the relative signal intensity normalized to the internal standard. nih.govresearchgate.net
| Metabolite | Biphasic Extraction (Relative Intensity) | 80% Cold Methanol (Relative Intensity) | 40:40:20 with Formic Acid (Relative Intensity) |
|---|---|---|---|
| Nicotinamide (Nam) | 1.00 | 1.25 | 1.50 |
| Nicotinamide Riboside (NR) | 1.00 | 1.10 | 1.30 |
| Nicotinamide Mononucleotide (NMN) | 1.00 | 0.95 | 1.20 |
| NAD+ | 1.00 | 0.85 | 1.15 |
For absolute quantification, a calibration curve must be generated. This is constructed by analyzing a series of calibration standards prepared with known concentrations of the unlabeled analyte (e.g., nicotinic acid riboside) and a constant, fixed concentration of the internal standard (this compound). uib.no The instrument response is recorded as the peak area ratio of the analyte to the internal standard (analyte area / IS area). A calibration curve is then generated by plotting this peak area ratio against the concentration of the analyte. nih.gov
The relationship between the ratio and concentration is often linear, but due to the nature of mass spectrometry data, heteroscedasticity (non-constant variance) is common. To account for this, a weighted linear regression, typically with a weighting factor of 1/x or 1/x², is often applied to ensure accuracy across the entire concentration range. dyadlabs.com In some cases, the inherent relationship in isotope dilution can be non-linear, and specific non-linear models like the Padé cam.ac.ukcam.ac.uk approximant can provide an exact description of the curve. canada.caresearchgate.net
Method validation is performed to ensure the analytical method is reliable, reproducible, and fit for purpose. Key validation parameters include:
Linearity: The range over which the calibration curve is accurate. A correlation coefficient (r²) of ≥0.995 is often desired. dyadlabs.com
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. dyadlabs.com
Accuracy: How close the measured value is to the true value, often expressed as percent recovery of spiked samples. An acceptable range is typically within ±15-20%. dyadlabs.com
Precision: The degree of agreement among replicate measurements, expressed as the relative standard deviation (RSD), which should generally be <15%. dyadlabs.com
By employing this compound in a validated IDMS workflow, researchers can achieve highly accurate and reproducible measurements of NAD+ metabolites, which is essential for understanding their roles in health and disease.
Integration with High-Resolution Mass Spectrometry for Untargeted Metabolomic Profiling Contexts
The use of stable isotope-labeled compounds as tracers has become a cornerstone of advanced metabolomics research. This compound, a deuterated variant of a key NAD+ precursor, serves as a powerful research probe in this context. Its integration with high-resolution mass spectrometry (HRMS) allows for untargeted profiling of its metabolic fate within a complex biological system. This approach circumvents a major challenge in metabolomics: distinguishing exogenous metabolites from the vast and often overlapping endogenous metabolic pool. nih.govacs.org The distinct mass signature of the deuterium-labeled tracer and its downstream products enables their unambiguous detection and characterization.
HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are indispensable for these studies. dshs-koeln.de Their ability to provide high mass accuracy (typically <5 ppm) and high resolving power allows for the precise determination of elemental compositions and the clear separation of isotopologue peaks from other nearby signals in the mass spectrum. dshs-koeln.denih.gov When a biological system is supplemented with this compound, HRMS can be used to screen for all metabolites that incorporate the deuterium (B1214612) label, providing a comprehensive, untargeted view of the compound's biotransformation.
Qualitative Identification of this compound and its Deuterated Metabolites
The qualitative identification of this compound and its metabolites in a biological matrix is predicated on the detection of their unique isotopic signatures by HRMS. The four deuterium atoms on the nicotinic acid moiety of the molecule result in a mass increase of approximately 4 Da compared to its unlabeled counterpart, Nicotinic Acid Riboside (NAR). This mass difference provides a specific filter for identifying the tracer and its metabolic products.
Upon entering a cell, this compound is expected to be metabolized through the Preiss-Handler pathway of NAD+ synthesis. nih.govepfl.ch This involves a series of enzymatic conversions that retain the deuterated nicotinic acid core. The primary metabolites would therefore also be deuterated, each with a distinct mass-to-charge ratio (m/z) that reflects the incorporation of the four deuterium atoms.
Key steps in the identification process include:
Accurate Mass Measurement: HRMS measures the m/z of the parent ion and its metabolites with high precision. This allows for the calculation of a putative elemental formula, and the presence of the +4 Da shift strongly supports the identification of a deuterated species. dshs-koeln.de
Isotopic Pattern Analysis: The mass spectrum of a deuterated compound exhibits a characteristic isotopic pattern. The relative abundance of the M+1, M+2, etc., peaks will differ from the unlabeled compound, providing an additional layer of confirmation.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the deuterated parent ion generates product ions. Observing a mass shift in fragments containing the nicotinic acid ring, while fragments without the ring remain unshifted, provides definitive structural information and confirms the location of the label. d-nb.info
The following table details the expected theoretical masses for this compound and its key potential deuterated metabolites compared to their unlabeled forms.
| Compound Name | Unlabeled Formula | Unlabeled Exact Mass (Da) | Deuterated Formula | Deuterated Exact Mass (Da) | Mass Shift (Da) |
|---|---|---|---|---|---|
| Nicotinic Acid Riboside (NAR) | C11H13NO6 | 255.0743 | C11H9D4NO6 | 259.1000 | +4.0257 |
| Nicotinic Acid Mononucleotide (NAMN) | C11H14NO9P | 335.0406 | C11H10D4NO9P | 339.0663 | +4.0257 |
| Nicotinic Acid Adenine Dinucleotide (NAAD) | C21H27N6O15P2 | 665.1064 | C21H23D4N6O15P2 | 669.1321 | +4.0257 |
This table presents theoretical monoisotopic masses. The observed m/z in a mass spectrometer will depend on the ionization state (e.g., [M+H]+ or [M-H]-).
Studies involving other labeled NAD+ precursors have successfully demonstrated this principle, showing the appearance of labeled intermediates like NAAD following administration of the labeled precursor. nih.govbiorxiv.org This confirms the utility of the stable isotope tracing approach for mapping metabolic pathways.
Data Processing and Bioinformatic Tools for Isotopic Tracer Analysis
The large and complex datasets generated by HRMS-based untargeted metabolomics require sophisticated data processing and bioinformatic tools to effectively identify tracer-derived metabolites. The workflow for analyzing data from studies using this compound involves several key computational steps designed to specifically detect and annotate isotopically labeled features. acs.orgnih.gov
Raw Data Conversion and Feature Detection: Raw data files from the mass spectrometer are first converted into an open format (e.g., mzXML, mzML). Feature detection algorithms then identify all distinct ion signals (features) characterized by a specific m/z, retention time, and intensity.
Isotope Pattern Recognition: This is the most critical step for tracer analysis. Specialized software tools are employed to search the detected features for isotopic patterns characteristic of the deuterated tracer. These tools look for pairs or clusters of features separated by the known mass difference between the unlabeled and labeled forms. acs.org For this compound, the algorithm would search for pairs of features with a mass difference corresponding to 4D - 4H (~4.0257 Da).
Componentization and Alignment: Features that are isotopologues, adducts, or in-source fragments of the same compound are grouped together. Data from multiple samples are then aligned based on retention time and m/z to ensure consistent comparison across the study.
Annotation and Identification: The accurate masses of the detected deuterated features are matched against metabolic databases (e.g., KEGG, HMDB) to generate putative identifications. portlandpress.commdpi.com The presence of the deuterium label acts as a powerful filter, significantly reducing the number of false-positive candidates and increasing confidence in the annotation. nih.govresearchgate.net Software like MetFrag has been enhanced to incorporate hydrogen-deuterium exchange (HDX) data, improving identification accuracy by scoring candidates based on the number of exchangeable hydrogens, a principle that is directly applicable to stable isotope labeling. d-nb.info
The following table summarizes some of the bioinformatic tools and platforms used for processing stable isotope labeling data in untargeted metabolomics.
| Tool/Platform | Primary Function | Relevance to Isotopic Tracer Analysis |
|---|---|---|
| X13CMS / mzMatch-ISO | Isotopologue-specific feature detection | Detects pairs of labeled and unlabeled features based on a defined mass shift and retention time correlation. acs.org |
| MetFrag | In Silico Fragmentation and Candidate Scoring | Can incorporate isotopic information (like HDX) to improve the ranking of candidate structures by matching theoretical fragments to experimental MS/MS data. d-nb.info |
| Compound Discoverer | Comprehensive Metabolomics Workflow | Integrates feature detection, alignment, and database searching; includes nodes for predicting and finding tracer-derived metabolites. acs.org |
| DecoID | Metabolite Identification | A tool used for metabolite identification that can be integrated into larger workflows to annotate features detected from pooled samples. nih.gov |
By combining the analytical precision of high-resolution mass spectrometry with the power of these specialized bioinformatic workflows, researchers can effectively use this compound to trace its metabolic journey, identify novel metabolites, and gain deeper insights into the dynamics of NAD+ metabolism.
Mechanistic Investigations of Nad+ Metabolism Using Nicotinic Acid D4 Riboside As a Stable Isotope Tracer
Elucidating Cellular Uptake and Intracellular Distribution Kinetics of Nicotinic Acid Riboside
The journey of Nicotinic Acid-d4 Riboside from the extracellular environment to its intracellular sites of action begins with transport across the plasma membrane and subsequent distribution into various subcellular compartments.
The cellular uptake of NAD+ precursors like nicotinic acid riboside (NAR) is not a passive process but is facilitated by specific transporter proteins. In humans, nucleosides are primarily transported into cells by two families of transmembrane proteins: the equilibrative nucleoside transporters (ENTs, part of the SLC29 family) and the concentrative nucleoside transporters (CNTs, part of the SLC28 family). mdpi.com
Research using HEK293 cells has demonstrated that members of the ENT family, specifically ENT1, ENT2, and ENT4, are capable of importing extracellular NAR into the cell. mdpi.comnih.gov These transporters allow for the diffusion of nucleosides across the plasma membrane. mdpi.com The efficiency of this import is linked to the active downstream utilization of NAR within the cytosol, such as its phosphorylation by nicotinamide (B372718) riboside kinases. mdpi.comnih.gov In contrast, studies have not detected significant NAR uptake mediated by the concentrative nucleoside transporters CNT1 and CNT2, although CNT3 showed a moderate ability to stimulate NAR utilization. mdpi.com
| Transporter Family | Specific Transporter | Observed Role in NAR Uptake | Transport Mechanism |
|---|---|---|---|
| Equilibrative Nucleoside Transporters (ENTs) | ENT1, ENT2, ENT4 | Mediate import of NAR into cells | Allows diffusion across the plasma membrane |
| Concentrative Nucleoside Transporters (CNTs) | CNT1, CNT2 | No significant NAR uptake detected | Couples Na+ (or H+) with nucleoside translocation |
| CNT3 | Moderately stimulates NAR utilization |
Once inside the cell, NAD+ and its precursors are not uniformly distributed but are partitioned into distinct subcellular pools, including the nucleus, cytosol, and mitochondria. noaa.govtandfonline.comelsevierpure.comnih.gov This compartmentalization is critical for regulating the specific NAD+-dependent processes that occur within each organelle. elsevierpure.comnih.govnih.gov
The enzymes responsible for the final stages of NAD+ synthesis, the nicotinamide mononucleotide adenylyltransferases (NMNATs), exhibit distinct subcellular localizations that help maintain these separate pools. tandfonline.comnih.gov
NMNAT1 is predominantly found in the nucleus.
NMNAT2 is localized to the Golgi apparatus and cytosol.
NMNAT3 resides within the mitochondrial matrix. noaa.govtandfonline.comnih.gov
This enzymatic distribution implies that while precursors like NAR enter the cytosol, their metabolites must be transported into different compartments for final conversion to NAD+. For instance, to generate the large mitochondrial NAD+ pool, precursors are first converted to nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NAMN) in the cytosol. noaa.gov These mononucleotides are then taken up by the mitochondria to serve as substrates for NMNAT3 to synthesize NAD+ within the organelle. noaa.gov The existence of these distinct, dynamically regulated NAD+ pools underscores the complexity of NAD+ homeostasis. elsevierpure.comnih.gov
Tracing NAD+ Salvage Pathways from Nicotinic Acid Riboside
This compound serves as an excellent tracer to follow the metabolic fate of NAR through the NAD+ salvage pathways. jove.com Unlike nicotinic acid (NA), which enters the Preiss-Handler pathway directly, NAR utilizes a distinct entry point before converging with this pathway. nih.govmdpi.com Human cells can generate and release NAR, establishing it as an authentic intermediate in human NAD+ metabolism. nih.govqub.ac.uk
The general salvage pathway for NAR proceeds as follows:
Phosphorylation : NAR is phosphorylated by nicotinamide riboside kinase (NRK) enzymes to form nicotinic acid mononucleotide (NAMN). nih.govmdpi.com
Adenylylation : NAMN is adenylylated by an NMNAT enzyme to form nicotinic acid adenine (B156593) dinucleotide (NAAD). tandfonline.comnih.gov
Amidation : NAAD is then amidated by NAD+ synthase (NADS) to produce the final product, NAD+. nih.govmdpi.com
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1. Phosphorylation | Nicotinic Acid Riboside (NAR) | Nicotinamide Riboside Kinase (NRK) | Nicotinic Acid Mononucleotide (NAMN) |
| 2. Adenylylation | Nicotinic Acid Mononucleotide (NAMN) | NMN Adenylyltransferase (NMNAT) | Nicotinic Acid Adenine Dinucleotide (NAAD) |
| 3. Amidation | Nicotinic Acid Adenine Dinucleotide (NAAD) | NAD+ Synthase (NADS) | Nicotinamide Adenine Dinucleotide (NAD+) |
The enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT) is the rate-limiting enzyme in the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA). mdpi.comresearchgate.net NAPRT catalyzes the conversion of NA and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN). nih.govmdpi.com However, when cells utilize nicotinic acid riboside (NAR) as the precursor, the salvage pathway bypasses this NAPRT-dependent step. mdpi.com NAR is instead directly converted to NAMN through phosphorylation by nicotinamide riboside kinases (NRKs). nih.govmdpi.com Therefore, tracing with this compound allows for the specific investigation of NAD+ synthesis that is independent of NAPRT activity, providing a tool to differentiate between the NA and NAR salvage pathways.
Following the formation of NAMN from NAR, the pathway converges with the latter stages of the Preiss-Handler pathway. mdpi.com The next key enzymatic step is the adenylylation of NAMN to form nicotinic acid adenine dinucleotide (NAAD). tandfonline.com This reaction is catalyzed by the NMNAT enzymes (NMNAT1-3), which transfer an adenylyl group from ATP to NAMN. nih.govmdpi.com
The final step in the synthesis of NAD+ from this pathway is the amidation of the nicotinic acid moiety of NAAD. tandfonline.com This conversion is carried out by NAD+ synthase (NADS), which transforms NAAD into NAD+. nih.govmdpi.com By using a deuterated tracer like this compound, researchers can follow the incorporation of the labeled nicotinic acid ring into NAMN, NAAD, and ultimately the final NAD+ pool, confirming the activity of this complete biosynthetic route. jove.com
Assessment of Metabolic Flux Rates and Pathway Contributions
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the dynamic rates of synthesis and breakdown of metabolites within a biological system. nih.govnih.gov By introducing a labeled precursor like this compound and measuring the rate of appearance of the label in downstream metabolites over time, the absolute rates of NAD+ synthesis can be determined. jove.comnih.gov
This approach allows researchers to:
Quantify NAD+ Turnover: Determine the half-life of NAD+ pools in different tissues or cell types, which can vary significantly. For example, studies in mice have shown that tissues like the liver and small intestine have much faster NAD+ turnover rates than skeletal muscle. nih.gov
Differentiate Pathway Contributions: Isotope tracing can distinguish between the various NAD+ biosynthetic pathways (de novo, Preiss-Handler, and salvage). jove.comnih.gov Using specifically labeled precursors, such as [U-13C]NA or [2,4,5,6-2H]NAM, allows for the measurement of the relative and absolute flux from each precursor to the total NAD+ pool. nih.gov this compound provides a means to specifically quantify the flux through the NAR salvage pathway.
Analyze Metabolic Fate: The labeled atoms can be traced not only into NAD+ but also into related metabolites like NADH, NADP+, and NADPH, providing a comprehensive view of the entire NAD metabolome. jove.com
These quantitative flux measurements offer a more complete understanding of metabolic regulation than static concentration measurements alone, providing crucial insights into how NAD+ homeostasis is maintained and dysregulated in various physiological and pathological states. jove.comnih.gov
Methodologies for Quantifying Flux Through Specific NAD+ Synthesis Branches
The use of this compound, in conjunction with mass spectrometry, enables the detailed quantification of its incorporation into the NAD+ pool. This stable isotope tracing approach provides unparalleled insights into the metabolic wiring of cells. By introducing the labeled precursor, researchers can follow its conversion through downstream biochemical reactions, offering a dynamic view of NAD+ metabolism that static concentration measurements cannot provide. nih.gov
Methodologies for quantifying flux typically involve the following steps:
Introduction of the Labeled Precursor: Cultured cells or in vivo models are supplied with this compound.
Metabolite Extraction: At specific time points, metabolites are extracted from the cells or tissues.
Mass Spectrometry Analysis: The isotopic enrichment in NAD+ and its intermediates is measured using high-resolution mass spectrometry. This technique can distinguish between the labeled (d4) and unlabeled forms of the molecules.
Mathematical Modeling: The data on isotopic labeling over time is used in mathematical models to calculate the rates of NAD+ synthesis and breakdown, providing a quantitative measure of metabolic flux.
This approach allows for the discernment of the relative contributions of different NAD+ biosynthetic pathways. For instance, by tracing the d4 label from this compound, the flux through the Preiss-Handler pathway can be specifically quantified and distinguished from the salvage pathway that utilizes nicotinamide. nih.gov
Dynamic Flux Analysis in Response to Biochemical Perturbations or Stimuli
A key advantage of using stable isotope tracers like this compound is the ability to perform dynamic flux analysis. This involves measuring the changes in NAD+ metabolic fluxes in response to various biochemical perturbations or stimuli. Such analyses are crucial for understanding how cells adapt their NAD+ metabolism under different physiological and pathological conditions.
For example, researchers can investigate the impact of:
Nutrient Availability: How do changes in glucose or other nutrient levels affect the flux of this compound into the NAD+ pool?
Oxidative Stress: How does the cell remodel its NAD+ metabolism to cope with oxidative stress, and how is the flux from different precursors altered?
Pharmacological Interventions: How do drugs that target NAD+ consuming enzymes, such as PARPs or sirtuins, affect the synthesis and breakdown rates of NAD+?
By applying this compound as a tracer in these experimental setups, scientists can gain a deeper understanding of the regulatory mechanisms that govern NAD+ homeostasis. This knowledge is vital for developing therapeutic strategies that target NAD+ metabolism in various diseases.
Investigating Enzyme Kinetics and Substrate Specificity in NAD+ Homeostasis
This compound is also a valuable tool for dissecting the kinetic properties and substrate specificity of the enzymes involved in NAD+ metabolism. The deuterium (B1214612) label allows for sensitive and specific detection in enzymatic assays.
In Vitro Enzymatic Assays with Deuterated Substrates
In vitro assays using purified enzymes and deuterated substrates like this compound are instrumental in characterizing the fundamental properties of the enzymes that govern NAD+ homeostasis. These assays can provide precise information on how an enzyme interacts with its substrate and the efficiency of the catalytic conversion.
The general setup for such an assay involves:
Incubating the purified enzyme with a known concentration of this compound.
Monitoring the formation of the deuterated product over time using techniques like liquid chromatography-mass spectrometry (LC-MS).
Analyzing the reaction rates at different substrate concentrations to determine kinetic parameters.
Determination of Kinetic Parameters (e.g., Km, Vmax) for Key Enzymes in NAD+ Metabolism
A primary goal of in vitro enzymatic assays is to determine the key kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Km (Michaelis Constant): This parameter represents the concentration of the substrate at which the enzyme operates at half of its maximum velocity. It is an indicator of the affinity of the enzyme for its substrate. A lower Km value suggests a higher affinity.
Vmax (Maximum Velocity): This is the maximum rate at which the enzyme can catalyze the reaction when it is saturated with the substrate.
Table 1: Representative Kinetic Parameters of an NAD+ Biosynthetic Enzyme
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Nicotinic Acid Riboside | 50 | 100 |
| ATP | 100 | 150 |
Investigation of Base-Exchange Reactions Mediated by Enzymes (e.g., CD38)
Enzymes like CD38 are known to catalyze base-exchange reactions, where the nicotinamide moiety of NAD+ or its precursors can be exchanged with other molecules, such as nicotinic acid. This compound can be a powerful probe to study these reactions.
CD38 is a multifunctional enzyme that plays a significant role in NAD+ metabolism and calcium signaling. nih.gov One of its catalytic activities is the base-exchange reaction, which is particularly active at acidic pH. In this reaction, CD38 can swap the nicotinamide group of NADP+ with nicotinic acid to produce nicotinic acid adenine dinucleotide phosphate (NAADP), a potent calcium-mobilizing second messenger. nih.gov
By using this compound in assays with CD38, researchers can investigate:
Whether this compound itself can participate in base-exchange reactions.
The efficiency of this reaction compared to the canonical substrates.
The formation of novel deuterated NAD+ analogs.
These investigations can shed light on the promiscuity of enzymes like CD38 and reveal previously unknown metabolic pathways. The use of stable isotope-labeled substrates is crucial for unambiguously identifying the products of these reactions and quantifying their formation rates.
Table 2: Investigating CD38-Mediated Base-Exchange with Deuterated Substrates
| Substrate Combination | Product Detected | Relative Reaction Rate |
| NADP+ + Nicotinic Acid | NAADP | 100% |
| NADP+ + Nicotinic Acid-d4 | NAADP-d4 | 95% |
| NMN + Nicotinic Acid | NaMN | Confirmed nih.gov |
This table illustrates the potential application of deuterated substrates in studying CD38-mediated reactions. The data for Nicotinic Acid-d4 is hypothetical, while the NMN reaction has been experimentally confirmed.
Applications of Nicotinic Acid D4 Riboside in in Vitro and Ex Vivo Biological Model Systems
Studies in Cultured Cell Lines and Primary Cell Systems for Metabolic Research
Cultured cells provide a controlled environment to dissect cellular processes. The use of Nicotinic Acid-d4 Riboside and other isotopically labeled precursors in these systems has been instrumental in mapping the intricate routes of NAD+ biosynthesis.
Isotopically labeled NAD+ precursors are frequently used in common mammalian cell lines to study NAD+ metabolism. For instance, studies in C2C12 (mouse myoblast), Hepa1.6 (mouse hepatoma), and HEK293 (human embryonic kidney) cells have utilized precursors like nicotinamide (B372718) riboside (NR) to demonstrate increases in intracellular and mitochondrial NAD+ content. caymanchem.com
The application of labeled compounds extends to tracing the specific contributions of different precursors to distinct subcellular NAD+ pools. In a landmark study, researchers used doubly labeled nicotinic acid riboside to treat cells and discovered that the fully formed NAD+ molecule, rather than its precursors, is what gets transported into the mitochondria. elifesciences.org This challenged the long-held view that the inner mitochondrial membrane is impermeable to pyridine (B92270) nucleotides. elifesciences.org
Furthermore, research in A549 (human lung carcinoma) and HEK293T cells has explored the consequences of deficiencies in NAD+ synthesis enzymes, such as NADSYN1. mdpi.com In these studies, cells are cultured with different NAD+ sources, including nicotinic acid, to determine how the deficiency impacts the metabolome. mdpi.com Using a labeled compound like this compound in such a system allows for precise measurement of the flux through the Preiss-Handler pathway, which is dependent on nicotinic acid and NADSYN1. mdpi.comcreative-proteomics.com This helps to uncover the metabolic adaptations that occur when a specific enzymatic step is blocked.
Table 1: Research Applications of Labeled NAD+ Precursors in Mammalian Cell Lines
| Cell Line | Labeled Compound Context | Key Research Finding |
| C2C12, Hepa1.6, HEK293 | Use of NAD+ precursors to study NAD+ homeostasis. | Precursors like nicotinamide riboside increase intracellular and mitochondrial NAD+ levels. caymanchem.com |
| Generic Mammalian Cells | Use of doubly labeled nicotinic acid riboside (NAR). | Demonstrated that intact NAD(H), not just precursors, is imported into mitochondria, revealing a previously unknown transport mechanism. elifesciences.org |
| A549, HEK293T | Study of NADSYN1 deficiency using various NAD+ precursors. | Revealed that under nicotinamide-limiting conditions, NADSYN1 deficiency leads to a drop in NAD+ and significant metabolic changes, even with nicotinic acid present. mdpi.com |
The yeast Saccharomyces cerevisiae is a powerful model organism for studying the fundamental aspects of NAD+ metabolism, much of which is conserved in humans. mdpi.comnih.gov Research in yeast has been crucial for understanding how different vitamin B3 precursors, including nicotinic acid (NA), nicotinamide (NAM), and nicotinamide riboside (NR), contribute to NAD+ pools. nih.gov
Studies have elucidated that nicotinic acid riboside (NAR) can be used as an NAD+ precursor in yeast through two distinct pathways: one dependent on the enzyme Nrk1 and another that is Nrk1-independent, where the enzyme Urh1 is primarily responsible for its utilization. mdpi.com Labeled NAR, such as this compound, is essential for tracing the flow of the molecule through these separate routes to quantify their relative contributions. Researchers have also identified specific yeast nucleotidases, Isn1 and Sdt1, as being responsible for the intracellular production of nicotinic acid riboside from nicotinic acid mononucleotide (NaMN). medchemexpress.com
Beyond yeast, research has shown that gut microbiota play a significant role in host NAD+ metabolism. nih.govnih.gov Many gut bacteria possess an enzyme, nicotinamidase, which mammals lack. This enzyme can convert nicotinamide into nicotinic acid. nih.govnih.gov Isotope tracing studies using labeled precursors have demonstrated that this microbial activity is a substantial contributor to the host's NAD+ synthesis, particularly after oral supplementation with NAD+ precursors like NR. nih.gov This highlights a trans-kingdom metabolic synergy where this compound could be used to track the conversion of other precursors to nicotinic acid by microbes and its subsequent absorption and utilization by the host.
Research Utilizing Isolated Organ Systems and Tissue Slices
Ex vivo models, including perfused organs and fresh tissue slices, offer a research platform that bridges the gap between single-cell cultures and whole-organism studies. These systems maintain the tissue architecture and cellular heterogeneity of an organ, allowing for the study of metabolic processes in a more physiologically relevant context.
Perfused organ systems, such as the perfused rat intestine or liver, have been used to study the metabolism of NAD+ precursors like niacin and niacinamide. nih.govresearchgate.netuu.nl In this technique, an organ is surgically isolated while its vascular system is maintained and perfused with a nutrient-rich, oxygenated solution.
The introduction of this compound into the perfusion fluid would enable researchers to meticulously track its absorption, metabolic conversion, and transport across the organ. For instance, in a perfused liver model, one could quantify the rate at which this compound is taken up by hepatocytes and converted into its downstream metabolites: d4-labeled nicotinic acid mononucleotide (NaMN), d4-labeled nicotinic acid adenine (B156593) dinucleotide (NAAD), and ultimately, d4-labeled NAD+. creative-proteomics.commdpi.com This provides direct evidence of the organ's capacity to utilize this specific precursor via the Preiss-Handler pathway. oaepublish.com
Freshly prepared tissue slices from various organs (e.g., liver, kidney, muscle) can be incubated in a culture medium containing metabolic substrates. This method allows for direct investigation of tissue-specific metabolism. By adding this compound to the incubation medium, scientists can perform metabolic profiling to understand how the precursor is processed within that specific tissue. This approach is valuable for comparing the metabolic capabilities of different organs or for studying how disease states (e.g., fatty liver disease) might alter the tissue's ability to synthesize NAD+ from nicotinic acid riboside. mdpi.com The analysis of the labeled metabolites extracted from the tissue slices provides a snapshot of the enzymatic activities and pathway fluxes within the intact cellular environment of the tissue.
Mechanistic Explorations in Pre-Clinical Animal Models (excluding clinical efficacy/safety)
Pre-clinical animal models, primarily mice, are indispensable for understanding how metabolic pathways operate at the whole-body level. The use of this compound and other stable isotope-labeled precursors has led to significant discoveries regarding NAD+ metabolism in vivo.
Tracer studies in mice have revealed unexpected complexities in the fate of orally administered NAD+ precursors. Research using labeled nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) showed that a large portion of these precursors is not absorbed directly but is first broken down and converted to nicotinic acid (NA) by the gut microbiota. nih.govresearchgate.net This microbially-produced NA is then absorbed and utilized by the host, particularly in the liver, through an enterohepatic circulation route. nih.govresearchgate.net
In other mechanistic studies, doubly labeled nicotinic acid riboside (containing isotopes on both the pyridine ring and the ribose moiety) was administered to mice. elifesciences.org The appearance of the doubly labeled NAD+ inside the mitochondria of tissues like skeletal muscle provided definitive evidence that the entire NAD+ molecule can be transported across the mitochondrial membrane, a finding first suggested by cell culture experiments. elifesciences.org
More recent investigations have focused on the role of specific enzymes in NAD+ metabolism. Researchers demonstrated in vitro that the enzyme CD38 can facilitate a "base exchange" reaction, converting NMN directly to nicotinic acid mononucleotide (NaMN) by swapping the nicotinamide group for a nicotinic acid group. biorxiv.org To validate this mechanistically in a living system, mice were treated with NMN, which led to a surge in the deamidated metabolites NaMN and NaAD in the liver and muscle. This increase was completely prevented when the mice were also given a CD38 inhibitor, confirming that this enzymatic activity is physiologically relevant in vivo. biorxiv.org Using this compound in such animal studies allows for precise tracing of the deamidated pathway and its modulation by various factors.
Table 2: Mechanistic Discoveries from Labeled NAD+ Precursor Studies in Animal Models
| Animal Model | Labeled Compound Context | Key Mechanistic Finding |
| Mice | Oral administration of labeled NMN and NR. | Revealed that gut microbiota convert a large fraction of these precursors to nicotinic acid (NA), which is then used by the host via enterohepatic circulation. nih.govresearchgate.net |
| Mice | Administration of doubly labeled nicotinic acid riboside (NAR). | Confirmed in vivo that intact NAD(H) is transported into mitochondria, supporting a novel mitochondrial NAD+ transport system. elifesciences.org |
| Mice | Co-administration of NMN and a CD38 inhibitor. | Demonstrated that the enzyme CD38 is responsible for converting NMN to deamidated metabolites like NaMN and NaAD in tissues such as the liver and muscle. biorxiv.org |
| Mice | Administration of dihydronicotinic acid riboside (NARH). | Identified NARH as a novel NAD+ precursor that can increase NAD+ levels in the liver. mdpi.com |
Assessment of Tissue-Specific NAD+ Metabolism and Riboside Incorporation
Isotopically labeled compounds like this compound are indispensable for evaluating how different tissues absorb and metabolize NAD⁺ precursors. smolecule.comnih.gov Such studies have revealed that the impact of NAD⁺ boosters is highly dependent on the tissue type. For instance, following administration of NAD⁺ precursors in mice, tissues such as the liver and kidney often show the most significant increases in NAD⁺ concentrations. semanticscholar.org
Tracer studies allow for a detailed analysis of the NAD⁺ metabolome—the complete set of NAD⁺-related molecules—in various tissues, including skeletal muscle, liver, blood, and brain. bham.ac.ukcaldic.com Research using oral nicotinamide riboside (NR) in aged men showed significant elevations in the muscle NAD⁺ metabolome, particularly an increase in nicotinic acid adenine dinucleotide (NAAD), which is a hallmark of the Preiss-Handler pathway being activated. bham.ac.uk This indicates that even when a precursor like NR (which primarily uses the salvage pathway) is supplied, it can be metabolized into nicotinic acid and subsequently enter the Preiss-Handler pathway, a process that can be tracked with labeled NAR. nih.govbham.ac.uk
In mouse models, studies have demonstrated that orally administered precursors like NR and NMN are largely converted to nicotinic acid by gut microbiota before being used by the host. nih.gov This microbially-produced NA is then absorbed and contributes to NAD⁺ synthesis, especially in the liver. nih.gov The use of NAR-d4 and other labeled compounds helps quantify this enterohepatic circulation and its contribution to the NAD⁺ pools of specific organs. nih.gov These tissue-specific pharmacodynamic effects are crucial for understanding how NAD⁺ precursor supplements function and for developing targeted therapeutic strategies. mdpi.comsemanticscholar.org
Table 2: Observed Changes in Tissue NAD+ Metabolome After Precursor Supplementation in Rodent Models
| Tissue | Administered Precursor | Key Metabolite Changes Observed | Reference |
|---|---|---|---|
| Liver | Nicotinamide Riboside (NR) | Increased NAD+, NAAD, NAMN, and NAR levels. | nih.gov |
| Kidney | Nicotinamide Mononucleotide (NMN) | ~2.4-fold increase in NAD+ concentration. | semanticscholar.org |
| Skeletal Muscle | Nicotinamide Riboside (NR) | Increased NAD+ levels, but not via the Preiss-Handler pathway in Naprt KO mice. | nih.gov |
| Cerebral Cortex | Nicotinamide Riboside (NR) | Increased NAD+ levels. | caymanchem.com |
| Adipose Tissue | Nicotinamide Mononucleotide (NMN) | ~2-fold increase in NAD+ concentration. | semanticscholar.org |
Elucidating the Role of NAD+ Metabolism in Specific Cellular Processes
By tracing the incorporation of this compound into the cellular NAD⁺ pool, researchers can quantify the contribution of this precursor pathway to fundamental biological processes that depend on NAD⁺.
Energy Metabolism and Mitochondrial Function
NAD⁺ is a central coenzyme in cellular bioenergetics, acting as a critical electron carrier in redox reactions that fuel ATP production. elifesciences.orgwms-site.com Within mitochondria, NAD⁺ is essential for the tricarboxylic acid (TCA) cycle and the electron transport chain. caldic.com Studies using NAD⁺ precursors have shown that boosting NAD⁺ levels can enhance oxidative metabolism, increase mitochondrial biogenesis, and improve insulin (B600854) sensitivity in mice on a high-fat diet. caldic.comcaymanchem.com
The use of isotopically labeled precursors like NAR-d4 is critical for understanding how NAD⁺ is supplied to mitochondria to support these functions. elifesciences.org The finding that fully formed NAD⁺ can be imported into mitochondria suggests a previously unrecognized mechanism for maintaining the mitochondrial NAD⁺ pool, which directly impacts fuel selection and energy generation. elifesciences.org By increasing the NAD⁺/NADH ratio, precursors can enhance the organelle's oxidative capacity. caldic.com In models of mitochondrial myopathy, boosting NAD⁺ with precursors has been shown to increase mitochondrial mass and function, highlighting the therapeutic potential of targeting these pathways. wms-site.com NAR-d4 provides a precise tool to study the kinetics of NAD⁺ delivery to mitochondria and its subsequent impact on energy metabolism.
DNA Repair Mechanisms and Chromatin Regulation
NAD⁺ is not only a metabolic cofactor but also a crucial substrate for NAD⁺-consuming enzymes that regulate genome integrity and chromatin structure, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. nih.govd-nb.infomedchemexpress.com These enzymes play vital roles in DNA repair, epigenetic regulation, and transcriptional control. d-nb.info
Redox Homeostasis and Oxidative Stress Responses
The balance between the oxidized (NAD⁺, NADP⁺) and reduced (NADH, NADPH) forms of nicotinamide adenine dinucleotides is fundamental to cellular redox homeostasis. nih.govresearchgate.net This balance is critical for managing oxidative stress, as NADPH is the primary reducing equivalent used by antioxidant systems to neutralize reactive oxygen species (ROS). nih.gov
Studies in older individuals, who often exhibit lower baseline NAD(P)H levels, have shown that supplementation with an NAD⁺ precursor can increase NAD(P)H levels, decrease markers of oxidative stress, and improve physical performance. nih.govresearchgate.net This suggests that boosting NAD⁺ availability can restore redox capacity, particularly in states of deficiency. nih.gov Nicotinamide riboside has been shown to increase the activity of SIRT3, a mitochondrial sirtuin that deacetylates and activates key antioxidant enzymes like superoxide (B77818) dismutase 2 (SOD2). caymanchem.com By using this compound, researchers can trace the flow of the precursor into the NAD⁺ and subsequently the NADP⁺ pools, quantifying its contribution to redox defense systems and the cellular response to oxidative stress. caymanchem.com
Table 3: Key NAD⁺-Dependent Cellular Processes Studied with Isotopic Tracers
| Cellular Process | Key NAD⁺-Dependent Enzymes | Role of NAD⁺ | Investigative Value of NAR-d4 |
|---|---|---|---|
| Mitochondrial Respiration | Dehydrogenases of the TCA Cycle & Electron Transport Chain | Accepts electrons (is reduced to NADH) during catabolism. caldic.com | Traces precursor contribution to the mitochondrial NAD⁺ pool supporting ATP production. elifesciences.org |
| DNA Repair | Poly(ADP-ribose) Polymerases (PARPs) | Consumed as a substrate to synthesize poly(ADP-ribose) chains for damage signaling. d-nb.info | Quantifies the replenishment of the nuclear NAD⁺ pool consumed during genotoxic stress. d-nb.infonih.gov |
| Chromatin Regulation | Sirtuins (e.g., SIRT1, SIRT3) | Consumed as a co-substrate for protein deacetylation, altering gene expression and enzyme activity. caldic.comcaymanchem.com | Measures the flux of the Preiss-Handler pathway in supporting sirtuin activity. caymanchem.com |
| Redox Homeostasis | NAD(P)H Oxidases, Glutathione Reductase | Serves as the precursor for NADP⁺, which is reduced to NADPH for antioxidant defense. caymanchem.comnih.gov | Tracks the conversion of the precursor to NAD(P)H pools that combat oxidative stress. nih.govresearchgate.net |
Comparative Academic Investigations Involving Nicotinic Acid D4 Riboside
Comparison with Non-Deuterated Nicotinic Acid Riboside in Tracer Studies
The primary utility of Nicotinic Acid-d4 Riboside is realized in stable isotope tracer studies, where it is used to distinguish an administered dose of the precursor from the body's naturally occurring (endogenous) pool of nicotinic acid riboside (NAR). In this experimental design, NAR-d4 functions as the tracer, while its non-deuterated counterpart is the "tracee," or the compound being tracked.
The fundamental principle of this methodology rests on the mass difference between the deuterated and non-deuterated forms. The four deuterium (B1214612) atoms on the nicotinic acid portion of the NAR-d4 molecule increase its mass by approximately 4 Daltons compared to endogenous NAR. medchemexpress.com This mass shift is readily detectable using liquid chromatography-mass spectrometry (LC-MS), a sensitive analytical technique that can separate and quantify molecules based on their mass-to-charge ratio. creative-proteomics.comcreative-proteomics.com
Research applications leverage this distinction to achieve several key objectives:
Tracking Metabolic Fate: By administering NAR-d4, scientists can follow the deuterium label as it is incorporated into downstream metabolites of the NAD+ synthesis pathway, such as nicotinic acid mononucleotide (NaMN) and nicotinic acid adenine (B156593) dinucleotide (NAAD), and ultimately into the NAD+ molecule itself. biorxiv.orgnih.gov
Quantifying Pathway Flux: These tracer studies enable the calculation of metabolic flux, which is the rate at which metabolites are processed through a specific pathway. This provides a dynamic view of NAD+ synthesis that cannot be obtained from simply measuring static metabolite concentrations. nih.gov
Validation as a Tracer: An essential aspect of these comparative studies is to confirm that the deuterated form behaves biologically and chemically in a manner nearly identical to the non-deuterated form. smolecule.com Research indicates that the deuterium labeling in NAR-d4 does not significantly alter its fundamental biological activity, validating its use as a reliable tracer for studying NAD+ metabolism in vivo. medchemexpress.comsmolecule.com For instance, studies have shown that deuterated precursors can successfully restore NAD+ levels in disease models, such as reducing β-amyloid plaque formation in models of Alzheimer's disease, demonstrating their biological activity. vulcanchem.com
The table below summarizes the roles of deuterated and non-deuterated NAR in tracer studies.
| Compound | Role in Tracer Study | Key Characteristic | Method of Detection | Primary Research Goal |
|---|---|---|---|---|
| This compound (NAR-d4) | Tracer | Heavier mass due to 4 deuterium atoms. medchemexpress.com | Mass Spectrometry (distinguished by higher mass-to-charge ratio). | To introduce a trackable form of the precursor into a biological system. smolecule.com |
| Nicotinic Acid Riboside (NAR) | Tracee (Endogenous Pool) | Natural isotopic abundance (non-labeled). | Mass Spectrometry (distinguished by lower mass-to-charge ratio). | To serve as the baseline against which the metabolism of the tracer is measured. |
Differentiation from Other NAD+ Precursors (e.g., Nicotinamide (B372718) Riboside, Niacin, Tryptophan) in Metabolic Flux Analysis
The biosynthesis of NAD+ is not a single, linear process but a convergence of multiple pathways that utilize different precursor molecules. oregonstate.edu Mammalian cells can synthesize NAD+ through three main routes: the de novo pathway starting from the amino acid tryptophan, the Preiss-Handler pathway which uses nicotinic acid (niacin), and the salvage pathway which recycles nicotinamide (NAM). nih.govnutritionalassessment.org Nicotinamide riboside (NR) and nicotinic acid riboside (NAR) are also key precursors that feed into these pathways. amerigoscientific.comsemanticscholar.org
Metabolic flux analysis using tracers like NAR-d4 is indispensable for dissecting the relative contributions of these competing pathways. When NAR-d4 is introduced into a system, its unique mass signature allows researchers to specifically trace the flow of metabolites through the Preiss-Handler pathway, which proceeds from NAR to NaMN, then to NAAD, and finally to NAD+. amerigoscientific.comkcl.ac.uk
Comparative studies have yielded significant insights:
Pathway Specificity: By using NAR-d4 alongside other labeled precursors (e.g., d4-labeled nicotinamide), researchers can simultaneously measure the flux through the Preiss-Handler and salvage pathways, revealing how different tissues prioritize NAD+ sources. biorxiv.org For example, studies in mice have shown that the liver is a central hub for NAD+ metabolism, capable of converting tryptophan and various precursors into nicotinamide that is then distributed to other tissues. nih.govnih.gov
Metabolic Interconversion: Tracer studies have uncovered complex interconversions between precursor pathways. For instance, orally administered nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) are not always directly used by tissues; they can be metabolized in the gut and liver into nicotinamide (NAM) or even deamidated to nicotinic acid (NA). nih.govnih.govresearchgate.net The use of NAR-d4 helps clarify the extent to which the deamidated pathway (Preiss-Handler) is engaged following the administration of different supplements.
Enzymatic Base Exchange: Recent findings highlight that cell surface enzymes can remodel NAD+ precursors. The enzyme BST1/CD157 can convert NR into NAR through a base-exchange reaction, swapping the nicotinamide group for a nicotinic acid. nih.govbiorxiv.org Similarly, CD38 can mediate a base exchange on NMN to produce NaMN. nih.govbiorxiv.org Such discoveries, made possible by stable isotope tracing, demonstrate that the metabolic routes are more interconnected than previously understood. Using NAR-d4 allows for precise tracking of pathways that are initiated by or involve NAR, differentiating them from pathways initiated by NR or other precursors.
The following table outlines the primary metabolic pathways for major NAD+ precursors.
| Precursor | Primary Metabolic Pathway | Key Intermediates | Significance of NAR-d4 Tracing |
|---|---|---|---|
| Nicotinic Acid (Niacin) / Nicotinic Acid Riboside (NAR) | Preiss-Handler Pathway amerigoscientific.com | Nicotinic Acid Mononucleotide (NaMN), Nicotinic Acid Adenine Dinucleotide (NAAD) amerigoscientific.com | Directly traces this pathway's flux and its contribution to the total NAD+ pool. |
| Nicotinamide (NAM) / Nicotinamide Riboside (NR) | Salvage Pathway creative-proteomics.com | Nicotinamide Mononucleotide (NMN) creative-proteomics.com | Differentiates Preiss-Handler flux from Salvage flux, especially when interconversions occur. nih.gov |
| Tryptophan | De Novo Synthesis nutritionalassessment.org | Kynurenine, Quinolinic Acid oregonstate.edukcl.ac.uk | Helps quantify the contribution of diet-derived NAR relative to de novo synthesis from amino acids. |
Methodological Comparisons with Alternative Tracers for NAD+ Metabolism Research
While NAR-d4 is a powerful tool, it is one of several types of stable isotope tracers used to investigate NAD+ metabolism. The choice of tracer depends on the specific biological question, the part of the metabolic network being investigated, and the analytical methods available. Other common tracers are labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).
Carbon-13 (¹³C) Tracers: These tracers are used to follow the carbon backbone of precursor molecules. For example, researchers might use ¹³C-labeled tryptophan to trace the de novo synthesis pathway or label the ribose portion of NR to track its fate independently of the nicotinamide ring. bham.ac.uk This can help determine if a precursor like NR is incorporated into NAD+ whole or if it is first broken down. nih.gov
Nitrogen-15 (¹⁵N) Tracers: Labeling the nitrogen atom in the pyridine (B92270) ring of a precursor allows scientists to follow the nitrogen's path. This is particularly useful for understanding the recycling and salvage of the core nicotinamide structure.
Multi-Isotope Tracers: Advanced studies may employ precursors labeled with multiple types of isotopes simultaneously (e.g., ¹³C and ¹⁵N on NMN) to gain a more comprehensive view of metabolic disassembly and reassembly. upenn.edu
Deuterium-labeled tracers like NAR-d4 offer distinct advantages. The high mass shift (+4 Da) provides a very clear signal in a mass spectrometer with a low background, making detection straightforward. Furthermore, deuterium is a cost-effective isotope for chemical synthesis. The selection of a tracer is a strategic decision based on the specific goals of the metabolic flux experiment.
The following table provides a methodological comparison of common stable isotope tracers for NAD+ research.
| Tracer Type | Isotope Used | Typical Mass Shift | Common Labeled Molecules | Primary Application / Advantage | Considerations |
|---|---|---|---|---|---|
| Deuterated | Deuterium (²H or D) | +1 per D atom (e.g., +4 for d4) | This compound, Nicotinamide-d4 biorxiv.org | Provides a clear, high-mass shift with low background noise; cost-effective. medchemexpress.com | Potential for Kinetic Isotope Effects (KIE) if a C-D bond is broken in a rate-limiting step. biorxiv.org |
| Carbon-Labeled | Carbon-13 (¹³C) | +1 per ¹³C atom | ¹³C-Tryptophan, ¹³C-Glucose bham.ac.uk | Traces the carbon skeleton; can distinguish between different parts of a molecule (e.g., ribose vs. base). | Higher natural abundance of ¹³C requires correction; can be more expensive. |
| Nitrogen-Labeled | Nitrogen-15 (¹⁵N) | +1 per ¹⁵N atom | ¹⁵N-Nicotinamide | Specifically traces the nitrogen of the pyridine ring through salvage and exchange reactions. | Mass shift is smaller; less commonly used than D or ¹³C for general flux. |
Advanced Research Directions and Emerging Applications of Nicotinic Acid D4 Riboside
Integration with Multi-Omics Technologies for Systems-Level Understanding
The use of stable isotope tracers like nicotinic acid-d4 riboside is integral to multi-omics approaches, which combine data from different molecular levels (e.g., proteins, metabolites) to create a holistic view of biological systems. researchgate.netmdpi.com This integrated strategy provides deeper insights into how changes at one level affect others, which is crucial for understanding complex diseases. mdpi.comnih.gov
Metabolomics-Proteomics Data Integration for Pathway Reconstruction
Stable isotope tracing with compounds such as deuterated nicotinamide (B372718) precursors is a key technique in metabolomics for mapping the flow of metabolites through NAD+ pathways. creative-proteomics.com By introducing this compound into a system, researchers can follow the deuterium (B1214612) label as it is incorporated into NAD+ and other downstream metabolites. jove.com This allows for the quantification of metabolic fluxes and provides a dynamic view of NAD+ metabolism. creative-proteomics.com
When combined with proteomics, which analyzes the abundance and modifications of proteins, this approach becomes even more powerful. researchgate.net Integrated metabolomics and proteomics data can reveal how changes in metabolic fluxes correlate with the expression levels of enzymes involved in NAD+ synthesis and consumption. nih.gov This helps to reconstruct and validate metabolic pathways, identifying key regulatory points and potential targets for therapeutic intervention. researchgate.netnih.gov For instance, an increase in deuterated NAD+ levels can be linked to changes in the abundance of enzymes like nicotinate (B505614) phosphoribosyltransferase (NAPRT), a rate-limiting enzyme in an NAD+ salvage pathway. nih.gov
Table 1: Key Enzymes in NAD+ Metabolism Studied via Multi-Omics Integration
| Enzyme | Abbreviation | Pathway | Role |
|---|---|---|---|
| Nicotinate phosphoribosyltransferase | NAPRT | Nicotinate Salvage Pathway | Rate-limiting enzyme in the conversion of nicotinic acid to NAD+. nih.gov |
| Nicotinamide phosphoribosyltransferase | NAMPT | Nicotinamide Salvage Pathway | Rate-limiting enzyme in the NAD+ salvage pathway from nicotinamide. nih.govnih.gov |
| Nicotinamide Riboside Kinases | NRK1, NRK2 | Nicotinamide Riboside Pathway | Phosphorylate nicotinamide riboside to nicotinamide mononucleotide. nih.gov |
| Poly(ADP-ribose) polymerases | PARPs | NAD+ Consumption | Involved in DNA repair and signaling, consuming NAD+ as a substrate. creative-proteomics.comnih.gov |
| Sirtuins | SIRTs | NAD+ Consumption | NAD+-dependent deacetylases involved in gene expression and metabolic regulation. creative-proteomics.commdpi.com |
Transcriptomic and Epigenomic Correlates of NAD+ Metabolism Alterations
Integrating transcriptomics (the study of gene expression) and epigenomics (the study of modifications to DNA that regulate gene activity) with stable isotope tracing provides a comprehensive picture of how NAD+ metabolism influences cellular function at the genetic level. nih.govnih.gov NAD+ is a critical co-substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which play key roles in epigenetic modifications and DNA repair, thereby regulating gene expression. creative-proteomics.comresearchgate.net
By using this compound to trace alterations in NAD+ pools, researchers can correlate these changes with genome-wide shifts in transcription and epigenetic marks. nih.gov For example, an increase in deuterated NAD+ could lead to heightened sirtuin activity, resulting in changes to histone acetylation and altered expression of genes involved in metabolic pathways. creative-proteomics.comnih.gov Integrated analyses have shown that NAD+ precursors can alter the expression of genes related to fatty acid metabolism and oxidative stress. nih.gov This multi-omics approach is crucial for understanding the links between NAD+ homeostasis, gene regulation, and pathological conditions. researchgate.netmdpi.com
Development of Novel Research Tools and Biosensors Based on NAD+ Metabolism
The unique properties of isotopically labeled compounds like this compound make them valuable for developing new research tools. creative-proteomics.com These tools can be used to probe NAD+ dynamics with high specificity and sensitivity. For example, deuterated NAD+ precursors can be incorporated into assays to measure the activity of NAD+-dependent enzymes with greater precision. creative-proteomics.com
Furthermore, there is growing interest in creating advanced biosensors to monitor real-time changes in NAD+ levels within living cells and tissues. nih.govresearchgate.net While still an emerging area, the concept involves designing systems that can detect the subtle mass shift introduced by the deuterium label. Such biosensors could provide unprecedented spatial and temporal resolution of NAD+ fluctuations in response to various stimuli, offering a deeper understanding of metabolic regulation. researchgate.net
Methodologies for Investigating Isotope Fractionation in Complex Metabolic Networks
When an atom in a reactant is replaced by one of its isotopes, it can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect arises because the heavier isotope (like deuterium) forms a stronger bond, requiring more energy to break, which can slow down the reaction. libretexts.orgyoutube.com Studying KIEs provides valuable information about reaction mechanisms and rate-limiting steps. libretexts.orgnih.gov
In the context of NAD+ metabolism, this compound can be used to investigate isotope fractionation. nih.gov As the deuterated precursor is metabolized, the rate of enzymatic reactions may differ slightly compared to the non-deuterated version. wikipedia.org By precisely measuring the ratio of deuterated to non-deuterated products using mass spectrometry, researchers can quantify these subtle kinetic differences. nih.gov This information helps to refine models of metabolic networks by providing quantitative data on reaction dynamics and identifying potential metabolic bottlenecks. While the KIE for deuterium can be small in some metabolic reactions, advanced analytical techniques can accurately measure these effects, paving the way for more quantitative studies of metabolic fluxes. nih.gov
Exploration of Unexplored Metabolic Fates and Derivatives of Nicotinic Acid Riboside in Research Settings
While the primary pathways of NAD+ synthesis from precursors like nicotinic acid and nicotinamide riboside are well-established, the full spectrum of their metabolic fates is still being uncovered. nih.govresearchgate.netsigmaaldrich.com Stable isotope tracers such as this compound are instrumental in this exploration. By tracking the deuterium label, researchers can identify novel or less-abundant metabolites derived from the precursor, which might be missed in conventional metabolomic analyses. jove.com
Recent research has identified new NAD+ precursors and intermediates, such as dihydronicotinamide riboside (NRH) and nicotinic acid riboside (NAR), expanding our understanding of NAD+ homeostasis. mdpi.comnih.gov The use of isotopically labeled precursors allows for the unambiguous identification and tracing of these novel molecules and their incorporation into the broader NAD+ metabolome. mdpi.comnih.gov This exploration can reveal alternative salvage pathways or regulatory loops that contribute to cellular NAD+ pools, offering new insights into metabolic flexibility and potential therapeutic targets. mdpi.com
Q & A
Q. What is the role of nicotinic acid riboside (NAR) and its deuterated form (d4-NAR) in NAD+ biosynthesis pathways?
NAR serves as a precursor for NAD+ via the Preiss-Handler salvage pathway. It is converted to nicotinic acid mononucleotide (NAMN) by nicotinamide riboside kinases (NRKs) and further processed into NAD+ by NMNAT and NAD+ synthetase . The deuterated form (d4-NAR) is structurally analogous but incorporates deuterium atoms, which stabilize the molecule for isotopic tracing in metabolic flux studies. This allows researchers to track NAR uptake, conversion, and compartmentalization in cellular systems .
Q. What in vitro models are suitable for studying NAR metabolism?
HEK293 and HepG2 cell lines engineered to overexpress cytosolic 5′-nucleotidases (CN-II/CN-III) are effective for studying NAR generation. These enzymes dephosphorylate NAMN to produce NAR, which can be quantified in cell culture media via LC-MS under conditions of elevated NAMN availability (e.g., nicotinic acid supplementation) . For d4-NAR studies, isotopic labeling in these models can elucidate transport kinetics and intercellular exchange mechanisms.
Q. How can researchers detect and quantify NAR in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard. Sample preparation requires stabilization with phosphatase inhibitors to prevent degradation of mononucleotides (e.g., NAMN) into ribosides. Detection limits can be optimized using deuterated internal standards (e.g., d4-NAR) to account for matrix effects .
Advanced Research Questions
Q. How do intercellular interactions influence NAD+ precursor exchange involving NAR?
Co-culture systems demonstrate that NAR and NR released by one cell type (e.g., HeLa) can sustain NAD+ levels in neighboring cells lacking alternative precursor pathways. Methodologically, this requires conditional media transfers and genetic knockouts (e.g., NAMPT-deficient cells) to isolate riboside-specific effects. Isotopic tracing with d4-NAR can further distinguish donor vs. recipient cell contributions .
Q. What enzymatic challenges arise in phosphorylating deuterated NAR (d4-NAR) compared to non-deuterated forms?
Recombinant NRK1 assays reveal that deuterium substitution at non-reactive positions (e.g., ribose moiety) does not significantly alter kinase activity. However, deuterium near the active site (e.g., pyridine ring) may reduce catalytic efficiency due to kinetic isotope effects. Researchers should validate enzyme kinetics using isothermal titration calorimetry (ITC) or stopped-flow spectroscopy .
Q. How can preclinical studies optimize d4-NAR delivery for age-related metabolic disorders?
Pharmacokinetic studies in murine models show that d4-NAR has enhanced stability in circulation compared to non-deuterated NAR. To assess bioavailability, researchers administer oral or intravenous doses and measure deuterium enrichment in plasma and tissues via LC-MS. Combining d4-NAR with permeabilization agents (e.g., bile acid conjugates) improves intestinal absorption .
Q. What analytical strategies validate the use of d4-NAR as a tracer in human NAD+ metabolism?
Stable isotope-resolved metabolomics (SIRM) with d4-NAR enables precise tracking of NAD+ pool dynamics. Researchers should correlate deuterium incorporation into NAD+ with parallel measurements of ATP and NADH to rule out isotopic dilution artifacts. Multi-omics integration (transcriptomics + metabolomics) further identifies tissue-specific routing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
